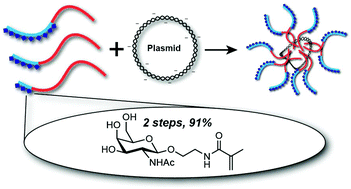Facile synthesis of GalNAc monomers and block polycations for hepatocyte gene delivery†
Polymer Chemistry Pub Date: 2021-06-29 DOI: 10.1039/D1PY00250C
Abstract
The ability to design liver-targeted polymers for nucleic acid delivery vehicles is plagued with difficulties ranging from polymer-mediated cellular toxicity to challenges in synthesizing monomers that enable facile cell-specific polymeric gene delivery vehicles. Herein is presented an improved synthetic route to a N-acetyl-D-galactosamine (GalNAc)-derived monomer (two steps, 91% overall yield) and its incorporation into a library of nine diblock co-polymers with 2-aminoethylmethacrylamide (AEMA) and two end-group functionalized AEMA homopolymers. These polymers were complexed with plasmid DNA (pDNA) into polyplexes and evaluated for the toxicity, uptake and transfection efficiency against cultured hepatocytes (HepG2) at N/P ratios of 2.5, 5, and 10. All polyplexes showed a range of cell survivability between 60–90%, an improvement over JetPEI, a commercial transfection reagent, when dosed at standard concentrations. Although GalNAc block length does not play a significant role in cellular uptake of Cy-5 labeled pDNA, it has a heavy influence on the transfection efficiency of luciferase-encoded pDNA where longer GalNAc block lengths give rise to higher transfection efficiencies. Overall, this work demonstrates a greatly improved route to GalNAc monomer synthesis, which that can be incorporated into polymers that target hepatocytes.

Recommended Literature
- [1] Comparative study of the solvolytic deconstruction of corn stover lignin in batch and flow-through reactors†
- [2] A non-enzymatic sensor for hydrogen peroxide based on polyaniline, multiwalled carbon nanotubes and gold nanoparticles modified Au electrode
- [3] A new route for the synthesis of polyhedral gold mesocages and shape effect in single-particle surface-enhanced Raman spectroscopy†
- [4] A review of nanostructured non-titania photocatalysts and hole scavenging agents for CO2 photoreduction processes
- [5] Use of dicationic ionic liquids as a novel liquid platform for dielectrophoretic cell manipulation
- [6] Back cover
- [7] 1-Butanol absorption in poly(styrene-divinylbenzene) ion exchange resins for catalysis
- [8] Mesoporous MnFe2O4 magnetic nanoparticles as a peroxidase mimic for the colorimetric detection of urine glucose†
- [9] Enhancement of the capacitive performance of Ni2CoS4 by incorporation of graphitized carbon dots†
- [10] Front cover










